molecular formula C17H27NO2 B3830536 3-amino-2-(2-isopropyl-4-phenyltetrahydro-2H-pyran-4-yl)-1-propanol

3-amino-2-(2-isopropyl-4-phenyltetrahydro-2H-pyran-4-yl)-1-propanol

Cat. No. B3830536
M. Wt: 277.4 g/mol
InChI Key: GNWJGDYYXVWTCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-amino-2-(2-isopropyl-4-phenyltetrahydro-2H-pyran-4-yl)-1-propanol is a chemical compound that belongs to the class of tetrahydropyrans. It is commonly referred to as IP3P and has been the subject of numerous scientific studies due to its potential applications in the field of medicinal chemistry.

Mechanism of Action

The mechanism of action of 3-amino-2-(2-isopropyl-4-phenyltetrahydro-2H-pyran-4-yl)-1-propanol involves its ability to inhibit the activity of certain enzymes. Specifically, it has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression. By inhibiting the activity of HDACs, 3-amino-2-(2-isopropyl-4-phenyltetrahydro-2H-pyran-4-yl)-1-propanol can alter gene expression patterns and lead to changes in cell behavior.
Biochemical and Physiological Effects
3-amino-2-(2-isopropyl-4-phenyltetrahydro-2H-pyran-4-yl)-1-propanol has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of inflammatory cytokines, and improve cognitive function in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-amino-2-(2-isopropyl-4-phenyltetrahydro-2H-pyran-4-yl)-1-propanol is its potential use as a therapeutic agent for a variety of diseases. Additionally, it has been shown to have low toxicity in animal models, which makes it a promising candidate for further study. However, one limitation of 3-amino-2-(2-isopropyl-4-phenyltetrahydro-2H-pyran-4-yl)-1-propanol is its low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for research on 3-amino-2-(2-isopropyl-4-phenyltetrahydro-2H-pyran-4-yl)-1-propanol. One area of interest is its potential use as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand the mechanism of action of 3-amino-2-(2-isopropyl-4-phenyltetrahydro-2H-pyran-4-yl)-1-propanol and to identify potential targets for therapeutic intervention. Finally, additional studies are needed to determine the safety and efficacy of 3-amino-2-(2-isopropyl-4-phenyltetrahydro-2H-pyran-4-yl)-1-propanol in humans, which will be necessary before it can be developed as a therapeutic agent.

Scientific Research Applications

3-amino-2-(2-isopropyl-4-phenyltetrahydro-2H-pyran-4-yl)-1-propanol has been the subject of numerous scientific studies due to its potential applications in the field of medicinal chemistry. It has been shown to exhibit anti-cancer properties by inhibiting the growth of cancer cells. Additionally, it has been studied for its potential use as an anti-inflammatory agent and as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

3-amino-2-(4-phenyl-2-propan-2-yloxan-4-yl)propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO2/c1-13(2)16-10-17(8-9-20-16,15(11-18)12-19)14-6-4-3-5-7-14/h3-7,13,15-16,19H,8-12,18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNWJGDYYXVWTCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CC(CCO1)(C2=CC=CC=C2)C(CN)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-amino-2-[4-phenyl-2-(propan-2-yl)tetrahydro-2H-pyran-4-yl]propan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-amino-2-(2-isopropyl-4-phenyltetrahydro-2H-pyran-4-yl)-1-propanol
Reactant of Route 2
3-amino-2-(2-isopropyl-4-phenyltetrahydro-2H-pyran-4-yl)-1-propanol
Reactant of Route 3
3-amino-2-(2-isopropyl-4-phenyltetrahydro-2H-pyran-4-yl)-1-propanol
Reactant of Route 4
3-amino-2-(2-isopropyl-4-phenyltetrahydro-2H-pyran-4-yl)-1-propanol
Reactant of Route 5
3-amino-2-(2-isopropyl-4-phenyltetrahydro-2H-pyran-4-yl)-1-propanol
Reactant of Route 6
3-amino-2-(2-isopropyl-4-phenyltetrahydro-2H-pyran-4-yl)-1-propanol

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